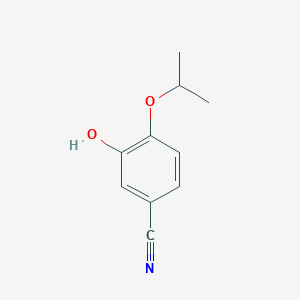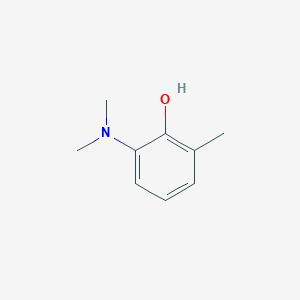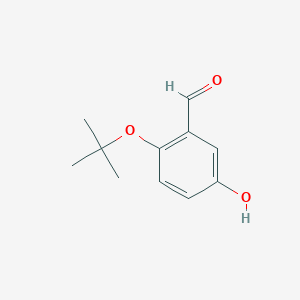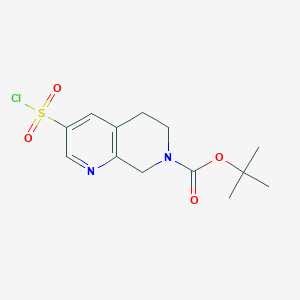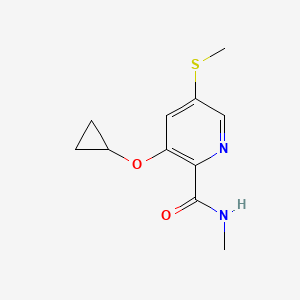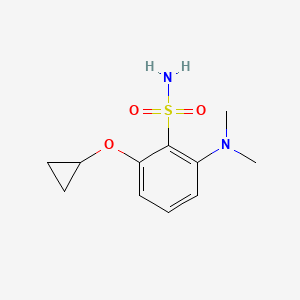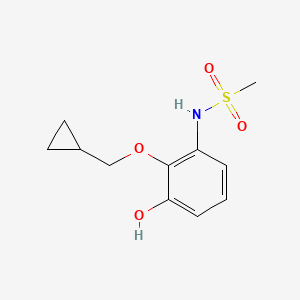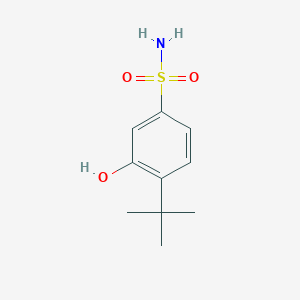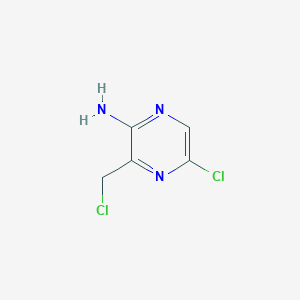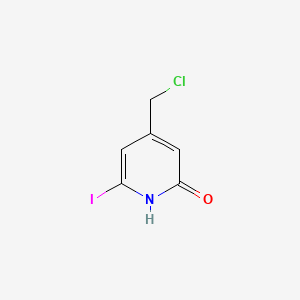
4-(Chloromethyl)-6-iodopyridin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-6-iodopyridin-2-OL is a heterocyclic organic compound that features both chlorine and iodine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-6-iodopyridin-2-OL typically involves halogenation reactions. One common method includes the iodination of 4-(Chloromethyl)pyridin-2-OL using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-6-iodopyridin-2-OL can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Coupling Reactions: Palladium catalysts in the presence of a base like potassium phosphate and an organic solvent such as toluene.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridin-2-one derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
4-(Chloromethyl)-6-iodopyridin-2-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-6-iodopyridin-2-OL largely depends on its interaction with biological targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of halogen atoms can enhance its binding affinity through halogen bonding interactions . Additionally, the compound can modulate signaling pathways by interacting with specific receptors or proteins involved in cellular processes .
Comparison with Similar Compounds
4-(Chloromethyl)pyridin-2-OL: Lacks the iodine substituent, making it less versatile in coupling reactions.
6-Iodopyridin-2-OL: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
4-(Bromomethyl)-6-iodopyridin-2-OL: Similar structure but with bromine instead of chlorine, which may alter its reactivity and biological activity.
Uniqueness: 4-(Chloromethyl)-6-iodopyridin-2-OL is unique due to the presence of both chlorine and iodine substituents, which confer distinct reactivity patterns and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
Molecular Formula |
C6H5ClINO |
|---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
4-(chloromethyl)-6-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5ClINO/c7-3-4-1-5(8)9-6(10)2-4/h1-2H,3H2,(H,9,10) |
InChI Key |
PMDPKJJEZZEHER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)I)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



